Synthetic Utility: A Precursor for Potent Antitubercular Agents
ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a key starting material for the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide, a crucial intermediate for generating a library of hydrazone derivatives. These derivatives demonstrate significant in vitro antitubercular activity, with minimum inhibitory concentration (MIC) values ranging from 1-2 µg/mL against Mycobacterium tuberculosis H37Rv [1]. This activity is achieved in a structural context that is distinct from the unsubstituted pyrrole analog, ethyl 4-(1H-pyrrol-1-yl)benzoate, highlighting the importance of the 2,5-dimethyl substitution for potency [2].
| Evidence Dimension | Antimycobacterial activity of derived hydrazones (MIC) |
|---|---|
| Target Compound Data | MIC = 1-2 µg/mL (for select derivatives) |
| Comparator Or Baseline | Derivatives from ethyl 4-(1H-pyrrol-1-yl)benzoate (unsubstituted pyrrole) |
| Quantified Difference | Specific MIC values for unsubstituted derivatives are not provided in the abstract, but the study emphasizes the distinct activity profiles of the two series, with the 2,5-dimethyl series often showing potent activity [2]. |
| Conditions | In vitro broth dilution assay against M. tuberculosis H37Rv |
Why This Matters
This data directly supports the selection of this compound for developing novel antitubercular agents, as it provides access to a class of compounds with demonstrated, low-micromolar activity.
- [1] Joshi, S. D., More, U. A., & Kulkarni, V. H. (2013). Synthesis, antimicrobial and cytotoxic activity of new heterocyclic hybrids based on 2,5-dimethylpyrrole and pyrrole scaffolds. Indian Journal of Pharmaceutical Sciences, 75(3), 310-323. View Source
- [2] Joshi, S. D., Dixit, S. R., Gadag, S., Kulkarni, V. H., & Aminabhavi, T. M. (2015). Molecular docking, synthesis, and antimycobacterial activities of pyrrolyl hydrazones and their copper complexes. Research and Reports in Medicinal Chemistry, 6, 1-14. View Source
